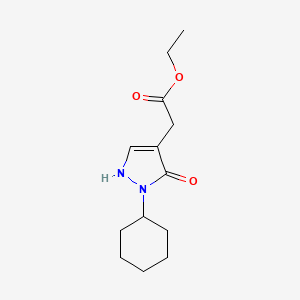Ethyl 2-(2-cyclohexyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate
CAS No.:
Cat. No.: VC17702902
Molecular Formula: C13H20N2O3
Molecular Weight: 252.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C13H20N2O3 |
|---|---|
| Molecular Weight | 252.31 g/mol |
| IUPAC Name | ethyl 2-(2-cyclohexyl-3-oxo-1H-pyrazol-4-yl)acetate |
| Standard InChI | InChI=1S/C13H20N2O3/c1-2-18-12(16)8-10-9-14-15(13(10)17)11-6-4-3-5-7-11/h9,11,14H,2-8H2,1H3 |
| Standard InChI Key | NNJWPMKOBBSWPF-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)CC1=CNN(C1=O)C2CCCCC2 |
Introduction
Ethyl 2-(2-cyclohexyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate belongs to the pyrazolone class of heterocyclic compounds, which feature a five-membered ring containing two nitrogen atoms and a ketone group. The compound’s molecular formula is C₁₄H₂₂N₂O₃, with a molecular weight of 266.34 g/mol . A notable discrepancy exists in its CAS registry numbers: 2060057-74-9 and 153859-79-1 are both cited in supplier databases, necessitating verification through authoritative platforms like PubChem or ChemSpider for accuracy.
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₂N₂O₃ |
| Molecular Weight | 266.34 g/mol |
| CAS Numbers | 2060057-74-9, 153859-79-1 |
| Density | Not Available |
| Boiling/Melting Points | Not Available |
The cyclohexyl group at position 2 enhances the compound’s lipophilicity, potentially improving its bioavailability in biological systems. The ethyl acetate moiety at position 4 contributes to its reactivity, enabling further functionalization in synthetic pathways .
Chemical Reactivity and Functional Transformations
Pyrazolone derivatives exhibit diverse reactivity due to their α,β-unsaturated ketone structure. For Ethyl 2-(2-cyclohexyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate, anticipated reactions include:
-
Oxidation: Conversion of the ketone group to carboxylic acids using agents like KMnO₄ .
-
Reduction: Transformation of the keto group to secondary alcohols via NaBH₄ or LiAlH₄ .
-
Substitution: Replacement of the ethyl ester with other alkoxy groups under basic conditions (e.g., NaOMe) .
These reactions enable the synthesis of analogs for structure-activity relationship (SAR) studies, though empirical data on specific products remain sparse.
Applications in Scientific Research
Pharmaceutical Development
Pyrazolones are investigated for anti-inflammatory, antimicrobial, and antitumor properties. While direct evidence for this compound is lacking, structural analogs demonstrate inhibition of cyclooxygenase (COX) enzymes and microbial growth . For instance, phenyl-substituted pyrazolones exhibit IC₅₀ values of 10–50 μM against bacterial strains like Staphylococcus aureus and Escherichia coli .
Material Science
The compound’s ester functionality makes it a candidate for polymer precursors or specialty chemicals. Its lipophilic nature could enhance compatibility in non-polar matrices, though applications remain theoretical without experimental validation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume